5-Iodo-1H-indazole
Overview
Description
5-Iodo-1H-indazole is a useful research compound. Its molecular formula is C7H5IN2 and its molecular weight is 244.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Iodo-1,2,3-triazoles and Radioactive Labeling
5-Iodo-1H-indazole is utilized in the synthesis of iodo-1,2,3-triazoles, which have significant chemical and biomedical applications. A novel method for the aqueous synthesis of 5-iodo-1,2,3-triazoles enables direct modification of bioactive molecules in water, including peptides, and facilitates radioactive iodine labeling, highlighting its potential in drug discovery and molecular imaging (Li et al., 2017).
Cross-Coupling Reactions
This compound derivatives are explored for their reactivity in palladium-catalyzed cross-coupling reactions. These reactions produce a range of functionalized indazoles with potential as 5-HT receptor ligands, illustrating the compound's utility in synthesizing new bioactive molecules (Witulski et al., 2005).
Organic Synthesis and Drug Discovery
The combination of CuI and NBS catalytic systems in the presence of this compound allows for the efficient preparation of 5-iodo-1,4-disubstituted-1,2,3-triazoles. This method's tolerance for various sensitive groups underlines its potential applications in organic synthesis and drug discovery (Li et al., 2008).
Efficient Synthesis of N-1-Functionalized Indazoles
The compound plays a role in the synthesis of 3-heteroaryl N-1-functionalized indazoles via palladium cross-coupling reactions. This demonstrates its importance in creating novel bioactive indazoles, expanding the scope of potential pharmaceuticals (Fraile et al., 2011).
Radiochemical Reaction for Molecular Probes
This compound is integral in a one-pot, three-component radiochemical reaction to assemble 125I-labeled molecular probes. The method's broad applicability and potential to rapidly assemble molecular probes underscore its significance in nuclear imaging and diagnostics (Yan et al., 2013).
Gelation Solvents and Superorganogels
The compound is used to investigate the influence of halogen bond on the gelation of organogel systems. Its ability to form superorganogels and respond to various stimuli highlights its potential in materials science and nanotechnology (Huang et al., 2017).
Building Blocks for Synthesis
This compound is recognized as a versatile building block for synthesizing diverse 1,4,5-trisubstituted 1,2,3-triazoles. Its applications in creating new C–C, C–heteroatom, or C–D(T) bonds, along with its use in radiolabeling, highlight its versatility in synthetic chemistry (Balova et al., 2020).
Synthesis from Organic Azides and Terminal Alkynes
An improved method for preparing 5-iodo-1,2,3-triazoles directly from organic azides and terminal alkynes showcases the compound's role in facilitating efficient and selective syntheses in organic chemistry (Zhu et al., 2013).
Mechanism of Action
While the specific mechanism of action for 5-Iodo-1H-indazole is not mentioned in the retrieved papers, indazole derivatives are known to possess a wide range of pharmacological activities . For example, some indazole-containing drugs have been used as anticancer drugs and tyrosine kinase inhibitors .
Safety and Hazards
Properties
IUPAC Name |
5-iodo-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCHCLICSHIAAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619590 | |
Record name | 5-Iodo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55919-82-9 | |
Record name | 5-Iodo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Iodo-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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